5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pyrazine ring: This can be achieved through the reaction of appropriate amines with dihalo compounds under basic conditions.
Attachment of the piperidine ring: This step involves the nucleophilic substitution reaction where the pyrazine derivative reacts with a piperidine derivative.
Formation of the pyridinone ring: This is usually done through cyclization reactions involving suitable precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and biological activities.
Imidazo[1,2-a]pyrimidine derivatives: Noted for their versatility in synthetic chemistry and medicinal applications.
Uniqueness
5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21(2)15-16(19-8-7-18-15)25-13-4-3-9-22(11-13)17(24)12-5-6-14(23)20-10-12/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBKBEDPVXRWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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